Scaffold-Hopping from Pyrrolo[2,3-b]pyridine to Pyrrolo[3,2-b]pyridine Alters M1 PAM Metabolic and Species Selectivity Profiles
A scaffold-hopping campaign from the pyrrolo[2,3-b]pyridine-based M1 PAM VU6007477 to isomeric pyrrolo[3,2-b]pyridine and thieno[3,2-b]pyridine congeners identified VU6007496 as a backup candidate [1]. VU6007496, a pyrrolo[3,2-b]pyridine derivative, exhibited distinct species-specific metabolism not observed with the [2,3-b] lead, including active/toxic metabolites detected in a phenotypic seizure liability screen [1]. Despite this liability, VU6007496 demonstrated robust efficacy in a novel object recognition test with a minimum effective dose of 3 mg/kg p.o. and showed excellent multispecies IV/PO pharmacokinetics and CNS penetration [1].
| Evidence Dimension | Minimum effective dose (novel object recognition) and metabolic/species selectivity profile |
|---|---|
| Target Compound Data | Pyrrolo[3,2-b]pyridine derivative VU6007496: MED = 3 mg/kg p.o.; species-specific metabolism with active/toxic metabolites in mouse |
| Comparator Or Baseline | Pyrrolo[2,3-b]pyridine derivative VU6007477 (lead compound) |
| Quantified Difference | VU6007496 served as a backup candidate with a distinct metabolic and species selectivity profile, highlighting the impact of isomer selection on developability; exact quantitative differences in metabolism not reported |
| Conditions | In vivo novel object recognition test in rats; phenotypic seizure liability screen; multispecies IV/PO pharmacokinetic studies |
Why This Matters
This demonstrates that the [3,2-b] isomer can serve as a viable alternative to [2,3-b] scaffolds in M1 PAM development, offering a different developability profile that may circumvent limitations of the parent isomer.
- [1] Engers JL, Bollinger KA, et al. Discovery of VU6007496: Challenges in the Development of an M1 Positive Allosteric Modulator Backup Candidate. ACS Chem Neurosci. 2024; doi:10.1021/acschemneuro.4c00508. View Source
